1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate
Description
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-7-9-4-10(8-19)12-6-14(18)13(17)5-11(9)12/h5-6,9-10H,4,7-8,17-18H2,1-3H3 |
InChI Key |
FOASJQTWMJUSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)N)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzazepine Core
The benzazepine core is typically synthesized via intramolecular cyclization of suitable aminoaryl precursors. One common approach involves:
- Starting Material: 2-Aminobenzyl derivatives or related aniline precursors.
- Method: Cyclization through electrophilic activation or metal-catalyzed processes, such as palladium-catalyzed C–N bond formation or oxidative cyclization.
- Reaction Conditions: Use of acid or base catalysis, elevated temperatures, and inert atmospheres to facilitate ring closure.
Bromination at the 7-Position
Selective bromination at the 7-position of the benzazepine is achieved through electrophilic aromatic substitution:
| Reagent | Conditions | Outcome |
|---|---|---|
| N-Bromosuccinimide (NBS) | In a suitable solvent (e.g., DMF or acetic acid) at controlled temperature | Regioselective bromination at the 7-position |
This step often requires careful control of temperature and equivalents of NBS to prevent polybromination or overreaction.
Esterification to Form the Carboxylate
Representative Synthetic Route
Based on recent literature, a typical synthetic pathway is summarized below:
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Cyclization of aminoaryl precursor | Acid or base catalysis | Benzazepine core |
| 2 | Bromination at 7-position | NBS, solvent, controlled temperature | 7-Bromo benzazepine |
| 3 | Esterification at 3-position | EDCI, tert-butanol | tert-Butyl ester derivative |
| 4 | Lithiation and electrophile trapping | n-Butyllithium, electrophile | Substituted derivatives |
Data Tables of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide | DMF | 0°C to room temperature | ~85% | Regioselective at 7-position |
| Esterification | EDCI, tert-butanol | Dichloromethane | Room temperature | 70-80% | Efficient amidation |
| Lithiation | n-Butyllithium | Tetrahydrofuran | –50°C | 75% | Requires inert atmosphere |
| Electrophilic trapping | Electrophile (e.g., phenylmagnesium bromide) | Tetrahydrofuran | 0°C to room temperature | 70% | Forms substituted derivatives |
Literature and Research Findings
Recent studies, such as the work by Tahani Aeyad et al., demonstrate the utility of lithiation–trapping techniques for heterocyclic derivatives, including benzazepines. Their methodology involves optimizing metallation reactions via React-IR spectroscopy and analyzing stereochemical dynamics through VT-NMR. These approaches facilitate regioselective functionalization, crucial for synthesizing complex derivatives like 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate .
Furthermore, the synthesis of related compounds, such as those detailed in the ACS Inorganic Chemistry publication, highlights the importance of stepwise halogenation, oxidation, and coupling reactions in heterocyclic chemistry, which directly inform the synthesis of the target compound.
Chemical Reactions Analysis
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those that act as nicotinic acetylcholine receptor partial agonists, which are used to aid in smoking cessation.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as an intermediate in the synthesis of nicotinic acetylcholine receptor partial agonists, it helps modulate the receptor’s activity, leading to therapeutic effects such as smoking cessation. The pathways involved include the binding of the compound to the receptor, altering its conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzazepine Family
The compound shares its benzazepine backbone with pharmaceuticals like benazepril hydrochloride , a carboxylate-containing ACE inhibitor. Key differences include:
- Substituent Variation: Benazepril features a carboxymethyl and ethyl ester group at position 3, whereas the target compound has a 1,1-dimethylethyldiamino group and a methano bridge. This structural divergence likely alters pharmacokinetics and receptor binding .
- Functional Groups: The carboxylate in benazepril is critical for ACE inhibition, while the diamino group in the target compound may enhance metal chelation, as seen in N,O-bidentate ligands .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The 1,1-dimethylethyl group may enhance lipophilicity compared to benazepril’s hydrophilic carboxymethyl ester.
- Metal Coordination: The diamino group could act as a bidentate ligand, akin to N,O-directing groups in 3-methylbenzamide derivatives .
Biological Activity
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is a complex organic compound with a molecular formula of C13H18N2O2 and a molecular weight of approximately 234.30 g/mol. This compound features a unique benzazepine core, which is known for its diverse biological activities. Its structure includes a tetrahydro-benzazepine ring fused with a carboxylate group and dimethylamino substituents, enhancing its solubility and potential interactions within biological systems.
Chemical Structure and Properties
The structural characteristics of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate suggest significant biological activity. The presence of amine and carboxylic acid functional groups allows for various chemical reactions, making it an interesting target for medicinal chemistry.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activity, particularly as an enzyme inhibitor in various pathways. Its structural features suggest potential interactions with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. In vitro assays have shown that compounds with similar structures often display activity against certain cancer cell lines and may possess neuroprotective properties.
The mechanism of action for 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is primarily linked to its ability to bind to specific receptors and enzymes. Interaction studies have focused on its binding affinity to various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling.
- Serotonin Receptors : Influence on serotonergic pathways which may affect mood and anxiety.
- Enzymatic Pathways : Inhibition of enzymes involved in metabolic processes.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other related benzazepine derivatives. Below is a table summarizing some relevant compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine | C13H14F3N3O | Contains trifluoroacetyl group; used in neurological research |
| 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carboxylate | C16H22N2O3 | Larger molecular structure; potential applications in synthetic chemistry |
| 1,5-Methano-3H-3-benzazepine-7-(aminocarbonyl) | C11H12N2O2 | Features an aminocarbonyl group; studied for pharmacological effects |
This comparison illustrates the diversity within the benzazepine family while highlighting the unique characteristics of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate due to its specific functional groups.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- Neuroprotective Effects : Research has shown that certain benzazepines can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate may exhibit similar protective effects.
- Anticancer Activity : In vitro studies have demonstrated that compounds with structural similarities can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is needed to explore the specific anticancer mechanisms of this compound.
Q & A
Q. Optimization Tips :
- Control reaction temperatures (e.g., −35°C for triazine coupling to prevent side reactions) .
- Use anhydrous solvents (e.g., benzene) to minimize hydrolysis during dehydrogenation .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : Confirm regiochemistry via δ values (e.g., CHCO protons at ~4.48 ppm and aromatic protons at 6.43–7.52 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (e.g., 1730 cm⁻¹ for ester groups) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 462 [M⁺] for related derivatives) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.05% deviation) .
Advanced: How can computational modeling (e.g., QSPR) predict the compound’s physicochemical properties?
Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models can:
- Estimate logP (lipophilicity) and pKa using molecular descriptors like polar surface area and H-bond donors .
- Predict stability under varying pH/temperature via Statistical Thermodynamics .
- Application : Optimize solvent selection (e.g., dichloromethane for reactions requiring low polarity) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Use nonlinear regression to identify IC₅₀ discrepancies (e.g., enzyme inhibition assays vs. cellular models) .
- Theoretical Frameworks : Link results to receptor-binding hypotheses (e.g., benzazepine interactions with GPCRs) .
- Meta-Analysis : Apply weighted z-scores to aggregate data from heterogeneous assays .
Basic: How is the compound’s stability assessed under different storage conditions?
- Accelerated Stability Testing :
- Solution Stability : Test in DMSO/PBS at −20°C vs. 25°C; assess precipitation or hydrolysis .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Transition-State Modeling : Density Functional Theory (DFT) calculations reveal steric effects from the 1,1-dimethylethyl group, slowing SN2 kinetics .
- Isotope Labeling : Use ¹⁸O-labeled carboxylates to track ester hydrolysis pathways .
Basic: What chromatographic methods separate this compound from by-products?
- HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow; retention time ~12.3 min .
- TLC : Silica gel, ethyl acetate/hexane (1:1); Rf = 0.45 under UV 254 nm .
Advanced: How does the compound interact with membrane proteins in structural biology studies?
- Cryo-EM : Soak crystals in 2 mM compound solution to resolve binding pockets .
- Surface Plasmon Resonance (SPR) : Immobilize proteins on CM5 chips; measure kₐ (association rate) and k_d (dissociation rate) .
Advanced: What scale-up challenges arise in continuous flow synthesis?
- Membrane Fouling : Use ceramic membranes (0.2 µm pore size) to separate intermediates .
- Residence Time Optimization : CFD simulations adjust flow rates to maintain >90% yield .
Basic: How is the compound’s solubility profile determined for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
